Trans-(3-fluorocyclopentyl)methanamine hydrochloride

Descripción

BenchChem offers high-quality Trans-(3-fluorocyclopentyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trans-(3-fluorocyclopentyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

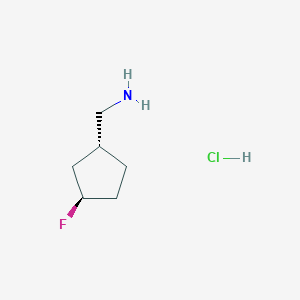

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

[(1R,3R)-3-fluorocyclopentyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-6-2-1-5(3-6)4-8;/h5-6H,1-4,8H2;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRILACKEWFKWHD-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CN)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1CN)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

trans-(3-fluorocyclopentyl)methanamine hydrochloride physical and chemical properties

An In-Depth Technical Guide on trans-(3-Fluorocyclopentyl)methanamine Hydrochloride

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine into aliphatic ring systems has revolutionized the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles. trans-(3-Fluorocyclopentyl)methanamine hydrochloride is a highly specialized, conformationally restricted building block. By substituting a hydrogen atom with a highly electronegative fluorine atom on the cyclopentyl scaffold, researchers can precisely modulate lipophilicity, basicity, and metabolic stability without significantly increasing steric bulk. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, stereochemical dynamics, synthetic methodologies, and applications in drug development.

Physicochemical & Structural Profiling

The physical and chemical properties of trans-(3-fluorocyclopentyl)methanamine hydrochloride are dictated by the interplay between the primary amine and the electron-withdrawing fluorine atom. The hydrochloride salt form is universally preferred in synthetic workflows due to its enhanced stability, resistance to atmospheric oxidation, and high aqueous solubility[1].

Core Quantitative Data

Table 1: Physicochemical Properties of trans-(3-Fluorocyclopentyl)methanamine Hydrochloride

| Property | Value | Causality / Significance |

| CAS Registry Number | 1951441-38-5[2] | Specific to the trans diastereomer hydrochloride salt. |

| Molecular Formula | C₆H₁₃ClFN[1] | Includes the HCl equivalent (Free base: C₆H₁₂FN)[3]. |

| Molecular Weight | 153.62 g/mol [1] | Low molecular weight ideal for fragment-based drug discovery (FBDD). |

| Appearance | White to off-white crystalline powder | Typical for low-molecular-weight aliphatic amine HCl salts. |

| Solubility | H₂O, DMSO, Methanol | Salt formation disrupts the crystal lattice energy favorably in polar protic/aprotic solvents. |

| Topological Polar Surface Area (TPSA) | 26.0 Ų[3] | Highly favorable for blood-brain barrier (BBB) penetration. |

Stereochemical Dynamics and the "Fluorine Effect"

The cyclopentane ring is highly flexible, rapidly interconverting between envelope and half-chair conformations. However, the introduction of the fluorine atom in a trans relationship to the methanamine group restricts this conformational landscape.

Due to the gauche effect and dipole-dipole minimization, the highly electronegative fluorine atom (F) and the protonated amine (NH₃⁺) strongly influence the ring's puckering[4]. The molecule preferentially adopts a conformation that minimizes electrostatic repulsion between the C-F bond dipole and the C-N bond dipole[5]. This conformational restriction reduces the entropic penalty upon binding to a target protein, often leading to increased binding affinity (lower K_d).

Synthetic Methodology & Workflow

Step-by-Step Experimental Protocol

-

Ketone Reduction (Stereoselective):

-

Procedure: Treat 3-oxocyclopentanecarboxylic acid with Sodium Borohydride (NaBH₄) in methanol at 0 °C.

-

Causality: Hydride delivery occurs preferentially from the less sterically hindered face, yielding predominantly the cis-3-hydroxycyclopentanecarboxylic acid intermediate.

-

-

Deoxofluorination (Stereochemical Inversion):

-

Procedure: React the cis-hydroxy intermediate with Diethylaminosulfur trifluoride (DAST) or XtalFluor-E in dichloromethane (DCM) at -78 °C, slowly warming to room temperature.

-

Causality: This is the critical stereodefining step. The hydroxyl group acts as a nucleophile, attacking the sulfur of DAST. The subsequent fluoride displacement occurs via an S_N2 mechanism, resulting in a strict inversion of stereochemistry to yield the trans-3-fluorocyclopentanecarboxylate derivative.

-

-

Amidation & Reduction:

-

Procedure: Convert the ester/acid to a primary amide using ammonia/CDI, followed by reduction using Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF under reflux.

-

Causality: LiAlH₄ exhaustively reduces the carbonyl of the amide to a methylene (-CH₂-), generating the primary methanamine while preserving the robust C-F bond.

-

-

Hydrochloride Salt Formation:

-

Procedure: Dissolve the free base in anhydrous diethyl ether and bubble dry HCl gas (or add 2M HCl in ether) at 0 °C. Filter the resulting precipitate.

-

Causality: Protonation of the primary amine generates the HCl salt, which immediately precipitates out of the non-polar ether, driving the reaction to completion and allowing for easy isolation via vacuum filtration.

-

Synthetic Workflow Visualization

Caption: Stereoselective synthetic workflow for trans-(3-fluorocyclopentyl)methanamine hydrochloride.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:

-

¹⁹F NMR Spectroscopy: This is the most diagnostic tool. The fluorine atom on the cyclopentyl ring will typically resonate between -160 ppm and -175 ppm. The trans stereochemistry can be confirmed by analyzing the ³J_HF coupling constants between the fluorine atom and the adjacent ring protons, which differ significantly from the cis isomer due to the Karplus relationship.

-

LC-MS (ESI+): The mass spectrum must show a strong [M+H]⁺ peak at m/z 118.1, corresponding to the protonated free base (C₆H₁₂FN + H⁺ = 118.1 Da)[3].

-

Ion Chromatography: Used to quantify the chloride content, ensuring a 1:1 stoichiometric ratio of amine to HCl.

Applications in Medicinal Chemistry

The integration of the trans-(3-fluorocyclopentyl)methanamine motif into a drug scaffold is primarily driven by the need to overcome pharmacokinetic liabilities[6].

Metabolic Stabilization

Aliphatic rings are notorious "soft spots" for Phase I metabolism. Cytochrome P450 (CYP450) enzymes readily hydroxylate unsubstituted cyclopentyl rings, leading to rapid systemic clearance. By substituting the vulnerable C-H bond with a C-F bond at the C3 position, oxidation is effectively blocked. The C-F bond dissociation energy (~105 kcal/mol) is significantly higher than that of a C-H bond (~98 kcal/mol), making hydrogen atom abstraction by the CYP450 heme iron thermodynamically unfavorable[6].

Modulation of Amine Basicity

The strong inductive electron-withdrawing effect (-I) of the fluorine atom propagates through the sigma-bond framework, slightly reducing the electron density on the primary amine. This lowers the pKa of the amine by approximately 0.5 to 1.0 units compared to the non-fluorinated analog. Consequently, at physiological pH (7.4), a higher fraction of the drug exists in the un-ionized state, significantly enhancing passive membrane permeability and oral bioavailability[5].

Metabolic Resistance Pathway Visualization

Caption: CYP450-mediated metabolic stabilization imparted by C3-fluorination.

References

-

National Center for Biotechnology Information. "((1R,3R)-3-Fluorocyclopentyl)methanamine | C6H12FN | CID 97297729". PubChem Database. Available at:[Link]

-

Lin, C. et al. "Fluorinated Rings: Conformation and Application". Chemistry - A European Journal (2021). Available at:[Link]

-

Hunter, L. "Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains". PMC (2014). Available at:[Link]

-

Wang, Y. et al. "Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis". MDPI (2022). Available at:[Link]

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. 1421602-70-1|(2-(Fluoromethyl)cyclopentyl)methanamine|BLD Pharm [bldpharm.com]

- 3. ((1R,3R)-3-Fluorocyclopentyl)methanamine | C6H12FN | CID 97297729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of trans-(3-fluorocyclopentyl)methanamine Derivatives

Introduction: The Rationale for Fluorination in Cyclopentylamine Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological properties. The trans-(3-fluorocyclopentyl)methanamine scaffold represents a compelling structural motif, leveraging the unique electronic properties of fluorine to potentially modulate target engagement, metabolic stability, and central nervous system (CNS) penetration. This guide provides a comprehensive exploration of the putative mechanism of action for this class of compounds, grounded in established principles of neuropharmacology and structure-activity relationships (SAR).

While direct literature on trans-(3-fluorocyclopentyl)methanamine derivatives is nascent, extensive research on structurally analogous compounds, such as fluorinated phenylcyclopropylamines, provides a strong foundation for a primary hypothesis: these derivatives likely function as inhibitors of monoamine oxidase (MAO).[1] MAO enzymes are critical regulators of neurotransmitter levels in the brain, and their inhibition is a clinically validated strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[2][3] The rigid cyclopentyl backbone, combined with the stereospecific placement of a fluorine atom, is anticipated to confer high affinity and selectivity for MAO isoforms.

This document will, therefore, be structured around this central hypothesis. We will first delve into the theoretical underpinnings of this proposed mechanism, drawing parallels from established MAO inhibitors. Subsequently, a detailed experimental roadmap will be presented, outlining the necessary in vitro and in cellulo assays to rigorously test this hypothesis and elucidate the precise molecular interactions.

Proposed Mechanism of Action: Inhibition of Monoamine Oxidase

Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. The inhibition of these enzymes leads to an increase in the synaptic concentration of these neurotransmitters, thereby alleviating symptoms associated with their deficiency.

We postulate that trans-(3-fluorocyclopentyl)methanamine derivatives act as mechanism-based inhibitors of MAO. The proposed mechanism involves the following key steps:

-

Binding to the Active Site: The cyclopentylamine moiety is expected to mimic the endogenous substrates of MAO, facilitating its entry into the enzyme's active site. The stereochemistry of the trans-3-fluoro substituent will likely play a crucial role in the initial binding and orientation within the active site.

-

Enzyme-Catalyzed Oxidation: Once in the active site, the primary amine of the derivative is oxidized by the flavin adenine dinucleotide (FAD) cofactor of MAO, generating an iminium ion intermediate.

-

Covalent Adduct Formation: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the cyclopentyl ring, potentially facilitating a nucleophilic attack from a residue within the active site or the FAD cofactor itself. This would result in the formation of a stable, irreversible covalent bond, leading to the inactivation of the enzyme.

The selectivity of these derivatives for MAO-A versus MAO-B will likely be determined by the subtle differences in the topology of their respective active sites.

Structure-Activity Relationship (SAR) Considerations

The SAR for this class of compounds is predicted to be heavily influenced by the following factors:

-

Stereochemistry: The trans configuration of the fluorine and methanamine groups is expected to be critical for optimal binding.

-

Fluorine Position: The 3-position of the fluorine atom is likely to be a key determinant of both potency and selectivity.

-

Substitutions on the Amine: Modifications to the primary amine could modulate potency and the nature of the inhibition (reversible vs. irreversible).

A systematic investigation of these structural variations will be essential to develop a comprehensive SAR profile.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that trans-(3-fluorocyclopentyl)methanamine derivatives are MAO inhibitors, a multi-tiered experimental approach is required.

In Vitro Enzyme Inhibition Assays

The initial step is to determine the inhibitory potential of the derivatives against isolated MAO-A and MAO-B enzymes.

Experimental Protocol: Determination of IC50 Values for MAO-A and MAO-B Inhibition

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: A suitable substrate for each enzyme, such as kynuramine for MAO-A and benzylamine for MAO-B, which produce a fluorescent or chromogenic product upon oxidation.

-

Inhibitor Preparation: Prepare a stock solution of the trans-(3-fluorocyclopentyl)methanamine derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions to cover a wide concentration range.

-

Assay Procedure: a. In a 96-well plate, add the enzyme, buffer, and the test compound at various concentrations. b. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) to allow for binding. c. Initiate the reaction by adding the substrate. d. Monitor the formation of the product over time using a plate reader (fluorometer or spectrophotometer).

-

Data Analysis: a. Calculate the initial reaction rates for each inhibitor concentration. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

Table 1: Hypothetical IC50 Data for a Lead trans-(3-fluorocyclopentyl)methanamine Derivative

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |

| Lead Derivative | 15 | 350 | 23.3 |

| Control (Tranylcypromine) | 50 | 80 | 1.6 |

Mechanism of Inhibition Studies: Reversibility and Time-Dependence

To determine if the inhibition is reversible or irreversible, and to understand the kinetics of inactivation, the following experiments are crucial.

Experimental Protocol: Dialysis for Reversibility Assessment

-

Enzyme-Inhibitor Incubation: Incubate the MAO enzyme with a concentration of the inhibitor several-fold higher than its IC50 value.

-

Dialysis: Place the enzyme-inhibitor mixture in a dialysis bag with a suitable molecular weight cutoff and dialyze against a large volume of buffer for an extended period (e.g., 24 hours) to remove any unbound inhibitor.

-

Activity Measurement: Measure the enzymatic activity of the dialyzed sample.

-

Interpretation:

-

If enzymatic activity is restored, the inhibitor is reversible.

-

If enzymatic activity is not restored, the inhibitor is likely irreversible.

-

Experimental Workflow for MAO Inhibition Studies

Caption: Workflow for characterizing the mechanism of action of novel MAO inhibitors.

Cell-Based Assays: Assessing Neurotransmitter Modulation

To confirm that the enzymatic inhibition observed in vitro translates to a functional effect in a cellular context, assays measuring neurotransmitter levels are essential.

Experimental Protocol: Measurement of Monoamine Levels in SH-SY5Y Cells

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells, which endogenously express MAO.

-

Compound Treatment: Treat the cells with various concentrations of the trans-(3-fluorocyclopentyl)methanamine derivative for a defined period.

-

Cell Lysis and Neurotransmitter Extraction: Lyse the cells and extract the monoamine neurotransmitters (dopamine, serotonin, norepinephrine).

-

Quantification: Analyze the levels of neurotransmitters using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the neurotransmitter levels in treated cells to those in vehicle-treated control cells. An increase in monoamine levels would be indicative of MAO inhibition.

Signaling Pathway Downstream of MAO Inhibition

Sources

The Strategic Deployment of Fluorinated Cyclopentylamines in Modern Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all commercialized pharmaceuticals containing this unique halogen.[1] Its introduction can profoundly influence a molecule's metabolic stability, basicity, lipophilicity, and conformational preference, thereby enhancing pharmacokinetic profiles and target engagement.[2][3] This guide delves into the specific and increasingly important role of the fluorinated cyclopentylamine scaffold. We will explore the physicochemical rationale for its use, detail synthetic strategies, and provide practical, data-driven insights into how this moiety can be leveraged to overcome common challenges in small molecule drug discovery, transforming lead compounds into viable clinical candidates.

The Fluorine Advantage: Beyond Simple Bioisosterism

The utility of fluorine extends far beyond its classical role as a simple hydrogen bioisostere. Its small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen) allows for its introduction without significant steric perturbation.[1] However, its extreme electronegativity (3.98 on the Pauling scale) imparts powerful and predictable electronic effects.[4] In the context of a cyclopentylamine ring, strategic fluorination offers a multi-pronged approach to molecular optimization:

-

Metabolic Fortification: The carbon-fluorine (C-F) bond is the strongest in organic chemistry.[4] Replacing a metabolically labile C-H bond with a C-F bond can effectively "block" sites of oxidative metabolism by cytochrome P450 (CYP) enzymes, increasing the drug's half-life and systemic exposure.[2][5]

-

Basicity (pKa) Attenuation: The potent inductive electron-withdrawing effect of fluorine lowers the pKa of nearby amines.[5][6] This is a critical tool for medicinal chemists. Fine-tuning pKa can reduce off-target ion channel interactions (e.g., hERG), improve cell permeability, and modulate the charge state of a molecule at physiological pH, which is crucial for target binding and solubility.

-

Lipophilicity (LogP/LogD) Modulation: The effect of fluorine on lipophilicity is complex and highly context-dependent.[6][7] While a single fluorine atom can increase lipophilicity, gem-difluorination (CF2) can act as a polar bioisostere for carbonyl or ether oxygens, often reducing lipophilicity while introducing a beneficial dipole moment.[6][8] This allows for precise control over a compound's solubility and permeability profile.

-

Conformational Control: Fluorine substitution imposes distinct conformational preferences on the cyclopentane ring.[9] The gauche effect between a fluorine atom and an adjacent electron-withdrawing group can lock the ring in a specific pucker, presenting a pre-organized conformation to the biological target.[10] This can lead to significant gains in binding affinity and selectivity.

The decision-making process for incorporating these scaffolds is often driven by specific challenges encountered during lead optimization, as illustrated in the workflow below.

Caption: Drug discovery workflow for employing fluorinated cyclopentylamines.

Impact on Physicochemical Properties: A Quantitative Look

The introduction of fluorine onto a cyclopentylamine ring results in predictable, quantifiable changes to its core physicochemical properties. The magnitude and nature of these changes depend on the number and position of the fluorine atoms.

The diagram below illustrates how fluorine substitution alters key properties. The electron-withdrawing effect powerfully reduces the electron density on the nitrogen atom, making it less basic (lower pKa). This same effect can alter the ring's conformation, for instance, favoring an "envelope" pucker where the C-F bond is axial to minimize dipole-dipole interactions.[9][11]

Caption: Impact of fluorination on cyclopentylamine properties.

The following table summarizes typical data seen when comparing a parent amine to its fluorinated analogs. Note how gem-difluorination provides a substantial drop in basicity.

| Compound | Structure | Typical pKa | Typical LogP | Key Feature |

| Cyclopentylamine | NH₂ on a cyclopentane ring | ~10.5 | ~1.4 | Baseline scaffold |

| trans-3-Fluorocyclopentylamine | Single F trans to NH₂ | ~9.8 - 10.2 | ~1.5 | Modest pKa reduction; blocks C3 oxidation |

| 4,4-Difluorocyclopentylamine | CF₂ at C4 position | ~9.0 - 9.5 | ~1.2 | Significant pKa reduction; blocks C4 oxidation |

Note: Exact pKa and LogP values are highly dependent on the specific molecule and measurement conditions.

Synthetic Strategies and Methodologies

The availability of robust synthetic routes is crucial for exploring fluorinated cyclopentylamines in drug discovery campaigns. Modern methods, including photocatalysis, have made these building blocks more accessible.[6]

Key Synthetic Approach: Photocatalytic [3+2] Cyclization

A contemporary and efficient method for constructing gem-difluorinated cyclopentylamines involves the photocatalytic [3+2] cyclization of cyclopropylamines with gem-difluoroalkenes.[6] This strategy is valued for its operational simplicity and tolerance of various functional groups, making it suitable for medicinal chemistry programs.

Representative Experimental Protocol: Synthesis of a gem-Difluorinated Cyclopentylamine Derivative

This protocol is a representative example based on photocatalytic methodologies described in the literature.[6]

Objective: To synthesize a substituted gem-difluorinated cyclopentylamine via photocatalytic cyclization.

Materials:

-

N-aryl cyclopropylamine (1.0 eq)

-

Substituted gem-difluoroalkene (1.2 eq)

-

Photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%)

-

Anhydrous, degassed solvent (e.g., Dioxane or Acetonitrile)

-

Inert gas atmosphere (Nitrogen or Argon)

Equipment:

-

Schlenk flask or reaction vial with a magnetic stir bar

-

High-power blue LED light source (e.g., 450 nm) with a cooling fan

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Flash chromatography system

-

NMR Spectrometer (¹H, ¹³C, ¹⁹F) and Mass Spectrometer (LC-MS) for characterization

Step-by-Step Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the N-aryl cyclopropylamine (1.0 eq), the photocatalyst (e.g., Ir(ppy)3, 1.5 mol%), and anhydrous, degassed solvent.

-

Addition of Reagents: Add the substituted gem-difluoroalkene (1.2 eq) to the flask via syringe.

-

Initiation of Reaction: Place the sealed flask approximately 5-10 cm from the blue LED light source. Begin vigorous stirring and maintain a constant temperature (typically room temperature) with a cooling fan.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired gem-difluorinated cyclopentylamine product.

-

Characterization (Self-Validation):

-

Confirm the structure and purity of the final product using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The presence of characteristic signals in the ¹⁹F NMR spectrum is a key indicator of successful fluorination.

-

Verify the molecular weight of the product using high-resolution mass spectrometry (HRMS).

-

Case Studies and Future Outlook

The application of fluorinated cycloalkyl building blocks is evident in several marketed drugs, such as the HIV entry inhibitor Maraviroc and the cancer therapeutic Ivosidenib, demonstrating their clinical relevance.[12] While specific case studies detailing the optimization of a cyclopentylamine moiety with fluorine are often embedded within broader medicinal chemistry papers, the principles are clear. For example, in the development of monoamine oxidase inhibitors, fluorination of a related cyclopropylamine scaffold led to a 10-fold increase in potency, attributed to favorable electronic and conformational effects.[13]

The future for fluorinated cyclopentylamines in drug discovery is bright. As synthetic methods become more efficient and our understanding of fluorine's subtle stereoelectronic effects deepens, these scaffolds will be increasingly utilized.[6][14] Their ability to simultaneously address multiple ADME and potency challenges makes them an exceptionally powerful tool in the medicinal chemist's arsenal for designing the next generation of safe and effective small molecule therapeutics.

References

-

ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF. Retrieved March 17, 2026, from [Link]

-

MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved March 17, 2026, from [Link]

-

MDPI. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI. Retrieved March 17, 2026, from [Link]

-

ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. Retrieved March 17, 2026, from [Link]

-

PubMed. (2022, November 4). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Retrieved March 17, 2026, from [Link]

-

PMC. (2026, March 13). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. Retrieved March 17, 2026, from [Link]

-

PMC. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved March 17, 2026, from [Link]

-

AIP Publishing. (1971, September 1). Vibrational Spectra and Conformation of the Cyc10pentyl Fluoride Ring. Retrieved March 17, 2026, from [Link]

-

ResearchGate. (n.d.). (A) Face‐polarized fluorinated cycloalkanes reported by O'Hagan and.... Retrieved March 17, 2026, from [Link]

-

ResearchGate. (2021, April 16). Fluorinated Rings: Conformation and Application. Retrieved March 17, 2026, from [Link]

-

ACS Publications. (2019, October 29). Structure–Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter. Retrieved March 17, 2026, from [Link]

-

ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved March 17, 2026, from [Link]

-

PubMed. (2004, March 25). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Retrieved March 17, 2026, from [Link]

-

LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved March 17, 2026, from [Link]

-

ResearchGate. (n.d.). Lipophilicity modulation examples involving fluorinated cyclopropane derivatives (measured experimentally via shake-flask method). Retrieved March 17, 2026, from [Link]

-

Bentham Science. (2024, March 5). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Retrieved March 17, 2026, from [Link]

-

Thieme Chemistry. (n.d.). Novel Entry to Fluorinated Cyclopropanes. Retrieved March 17, 2026, from [Link]

-

PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved March 17, 2026, from [Link]

-

Research Collection. (n.d.). Fluorine conformational effects in enantioselective organocatalytic reaction design. Retrieved March 17, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. research-collection.ethz.ch [research-collection.ethz.ch]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

trans-(3-fluorocyclopentyl)methanamine hydrochloride crystal structure and stereochemistry

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of trans-(3-fluorocyclopentyl)methanamine hydrochloride

Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can significantly enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[1] The cyclopentane ring, a common motif in bioactive molecules, when substituted with fluorine and an aminomethyl group as in trans-(3-fluorocyclopentyl)methanamine hydrochloride, presents a valuable building block for novel therapeutics.[2] Its three-dimensional structure, defined by its stereochemistry and solid-state conformation, is critical to its function and interaction with biological targets.

As of the latest review of publicly accessible crystallographic databases, the specific single-crystal X-ray structure of trans-(3-fluorocyclopentyl)methanamine hydrochloride has not been reported. This guide, therefore, serves as a comprehensive technical framework outlining the necessary experimental and analytical workflows to definitively determine its crystal structure and elucidate its stereochemistry. We will leverage established methodologies for analogous fluorinated compounds to provide a robust, field-proven approach for researchers, scientists, and drug development professionals.

Part 1: Stereochemical Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the stereochemistry of organic molecules in solution. For organofluorine compounds, the presence of the ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, provides an additional, highly informative spectroscopic handle.[3][4] The relative orientation of the fluorine and aminomethyl substituents on the cyclopentane ring can be unequivocally established through the analysis of scalar (J) couplings and through-space dipolar couplings (Nuclear Overhauser Effect).

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of trans-(3-fluorocyclopentyl)methanamine hydrochloride in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical for resolving key proton signals, particularly the amine protons.

-

Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (≥400 MHz).

-

¹H NMR: Standard proton spectrum to identify all proton environments.

-

¹⁹F NMR: A proton-decoupled ¹⁹F spectrum to determine the fluorine chemical shift and a proton-coupled spectrum to observe ¹H-¹⁹F coupling patterns.

-

¹³C NMR {¹H}: A proton-decoupled carbon spectrum, including DEPT-135/90 to differentiate between CH, CH₂, and CH₃ groups.

-

2D COSY (Correlation Spectroscopy): To establish ¹H-¹H connectivity and trace the proton network around the cyclopentane ring.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is the definitive experiment for assigning relative stereochemistry.

-

Data Analysis and Stereochemical Assignment: A Self-Validating System

The core of the analysis lies in integrating data from all NMR experiments to build a conclusive stereochemical model.

-

Causality of Coupling Constants: The magnitude of the three-bond proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants is dictated by the dihedral angle between the coupled nuclei, as described by the Karplus relationship. In a trans-1,3-disubstituted cyclopentane, the protons attached to the carbons bearing the substituents (C1 and C3) will have specific dihedral angles with their neighbors, leading to predictable coupling patterns that differ significantly from the cis isomer. The fluorine atom will split the signals of nearby protons, and the magnitude of these J-couplings provides critical stereochemical information.[5]

-

Confirming the trans Configuration with NOE: The NOESY experiment provides the most direct evidence for the trans arrangement. For the trans isomer, no NOE is expected between the proton on the fluorine-bearing carbon (H3) and the protons of the aminomethyl group (CH₂N). Conversely, NOEs would be observed between these groups in the cis isomer. The presence of NOEs between axial protons on the same face of the ring can also help to define the ring's conformation.

Anticipated NMR Data Summary

The following table summarizes the expected NMR data for the trans isomer based on known principles and data from similar structures.

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity & Key Couplings | Rationale for Stereochemical Insight |

| ¹H | H3 | 4.5 - 5.0 | dddd (doublet of doublets of doublets of doublets) | Large splitting due to geminal ¹⁹F (²JHF ≈ 50 Hz). Additional smaller couplings to adjacent protons. |

| ¹H | H1 | 2.5 - 3.0 | m (multiplet) | Position adjacent to the electron-withdrawing aminomethyl group. |

| ¹H | CH₂N | 2.8 - 3.2 | d (doublet) or m | Coupled to H1. Chemical shift is sensitive to protonation state and solvent. |

| ¹⁹F | F3 | -180 to -200 | m | Broad chemical shift range is characteristic of ¹⁹F NMR.[6] Multiplicity arises from coupling to multiple protons. |

| ¹³C | C3 | 90 - 95 | d (doublet), ¹JCF ≈ 170-180 Hz | Large one-bond C-F coupling is unambiguous.[6] |

| ¹³C | C1 | 45 - 50 | s (singlet) or d (small ³JCF) | Position of the aminomethyl substituent. |

NMR Workflow Diagram

Caption: Workflow for stereochemical elucidation by NMR.

Part 2: Crystal Structure Determination by Single-Crystal X-ray Diffraction (SCXRD)

While NMR provides definitive stereochemical information in solution, SCXRD offers an unambiguous picture of the molecule's three-dimensional structure in the solid state. It reveals precise bond lengths, bond angles, torsional angles, and the intermolecular interactions that govern the crystal packing. These interactions, particularly hydrogen bonds, are crucial for understanding the compound's physical properties and its potential interactions in a biological context.

Experimental Protocol: Crystallization and SCXRD

-

Purification: The starting material must be of high purity (>98%) to facilitate crystallization. Recrystallization or chromatography may be necessary.

-

Crystal Growth (Screening Phase): High-quality single crystals are the most critical and often challenging requirement. A screening approach is essential.

-

Method A: Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or water) to near-saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

-

Method B: Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated drop of the compound solution on a siliconized coverslip. Invert and seal this over a well containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop reduces the compound's solubility, promoting crystallization.

-

Method C: Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble over a denser anti-solvent in a narrow tube. The compound is dissolved in the top layer. Slow diffusion at the interface can yield high-quality crystals.

-

-

Crystal Selection and Mounting: Select a suitable single crystal (clear, well-defined faces, appropriate size) under a microscope and mount it on a goniometer head.

-

Data Collection: Collect diffraction data using a modern single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation. The crystal is usually cooled under a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

This model is then refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction data.

-

Analysis of the Crystal Structure: Key Insights

-

Confirmation of Stereochemistry: SCXRD will provide an absolute confirmation of the trans relationship between the fluorine atom and the aminomethyl group.

-

Conformation of the Cyclopentane Ring: The analysis will reveal the precise conformation of the five-membered ring, which is typically found in an "envelope" or "twist" conformation. The identity of the atom that is "out-of-plane" in an envelope conformation is a key structural descriptor.

-

Intermolecular Interactions: As a hydrochloride salt, the crystal packing will be dominated by strong hydrogen bonds between the protonated amine (R-CH₂NH₃⁺) and the chloride anion (Cl⁻). The analysis will detail the geometry of these N-H···Cl interactions. Additionally, weaker C-H···F and C-H···Cl interactions may play a role in stabilizing the three-dimensional lattice.[7]

Hypothetical Crystallographic Data Table

| Parameter | Expected Value | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P-1, Pbca | Defines the symmetry elements within the unit cell. |

| a, b, c (Å); α, β, γ (°) | (Dependent on packing) | Dimensions and angles of the unit cell. |

| Z (Molecules per unit cell) | 2, 4, or 8 | Number of formula units within one unit cell. |

| C1-C5 Torsion Angles (°) | (Values define conformation) | Quantifies the pucker of the cyclopentane ring (envelope vs. twist). |

| N-H···Cl Distances (Å) | 2.9 - 3.3 | Indicates strong hydrogen bonding, the primary packing force. |

| C-H···F Distances (Å) | > 2.4 | Evidence of weak, secondary interactions that fine-tune the crystal packing.[7] |

SCXRD Workflow Diagram

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion: An Integrated Approach to Structural Verification

The definitive characterization of trans-(3-fluorocyclopentyl)methanamine hydrochloride requires a synergistic application of both NMR spectroscopy and single-crystal X-ray diffraction. NMR provides an unambiguous determination of the compound's trans stereochemistry in solution, while SCXRD reveals its precise three-dimensional structure and intermolecular interactions in the solid state. The protocols and analytical frameworks detailed in this guide represent a robust, self-validating system for researchers. By correlating the solution-state stereochemistry with the solid-state structure, one can build a complete and confident understanding of this important fluorinated building block, paving the way for its rational application in the design of next-generation therapeutics.

References

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97297729, ((1R,3R)-3-Fluorocyclopentyl)methanamine. Retrieved from [Link]

- Chemcas. (n.d.). trans-3-Fluorocyclopentanamine hydrochloride.

- Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from a university resource on NMR spectroscopy.

-

PubMed. (2024). A Fluorinated Chaperone Gives X-ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols: The Use of 3,3-Difluorocyclopentanamine HCl in Antiviral Drug Design. Retrieved from a commercial supplier's technical documents.

- Chemcas. (n.d.). (3-Fluorocyclopentyl)Methanamine Hydrochloride.

-

ResearchGate. (2019). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Retrieved from [Link]

-

ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Guide to X-ray Crystal Structure Determination of Fluorinated Furan Derivatives. Retrieved from a commercial supplier's technical documents.

-

ResearchGate. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58484960, (R)-3,3-difluorocyclopentanamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. Retrieved from [Link]

- ScienceDirect. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules.

-

MDPI. (2022). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49795968, (3-Fluorophenyl)Methanamine Hydrochloride. Retrieved from [Link]

-

ResearchGate. (2022). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Preparations, X-ray crystal structure determinations, and base strength measurements of substituted tritylamines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. trans-3-Fluorocyclopentan-1-amine hcl | C10H22Cl2F2N2 | CID 156621180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

A Technical Guide to the Pharmacokinetic Profiling of Novel trans-(3-fluorocyclopentyl)methanamine Analogs

An in-depth technical guide

Abstract

The strategic incorporation of fluorine into drug candidates, particularly within aliphatic rings like cyclopentane, is a widely used strategy in medicinal chemistry to modulate metabolic stability, potency, and physicochemical properties. This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of trans-(3-fluorocyclopentyl)methanamine analogs. We will detail the rationale and methodology for a tiered approach, from initial in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening to definitive in vivo studies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and data interpretation to build a robust PK profile and guide lead optimization efforts.

Introduction: The Role of Fluorine and the Cyclopentyl Scaffold

The cyclopentylmethanamine scaffold is a valuable building block in medicinal chemistry. The introduction of a fluorine atom, specifically in the trans-3-position, is a deliberate design choice intended to influence key drug-like properties. Fluorine's high electronegativity can alter the pKa of the primary amine, affecting its interaction with targets and its absorption profile. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolism that would otherwise be susceptible to cytochrome P450 (CYP) mediated oxidation.

The primary objective of pharmacokinetic profiling is to quantify how the body acts on a drug. For this specific class of analogs, our investigation will focus on:

-

Absorption: How readily do the analogs cross biological membranes?

-

Distribution: Where do the analogs go in the body and to what extent do they bind to plasma proteins?

-

Metabolism: How are the analogs chemically modified by the body? Is the fluorinated position metabolically stable?

-

Excretion: How are the analogs and their metabolites eliminated from the body?

This guide outlines a logical, multi-stage workflow to answer these questions efficiently.

Diagram: Overall Pharmacokinetic Profiling Workflow

Caption: Tiered workflow for comprehensive pharmacokinetic profiling.

Foundational In Vitro ADME Profiling

In vitro assays are the cornerstone of early PK profiling. They are designed to be high-throughput and resource-efficient, allowing for the rapid screening and ranking of multiple analogs to identify those with the most promising characteristics for in vivo evaluation.

Metabolic Stability Assessment

Causality: The primary goal here is to determine the intrinsic susceptibility of the analogs to metabolism, primarily by hepatic enzymes. The C-F bond is expected to be stable, but other positions on the cyclopentyl ring or potential N-dealkylation could be metabolic soft spots. A compound that is too rapidly metabolized will have a short half-life and low oral bioavailability. We utilize liver subcellular fractions (microsomes, S9) or intact cells (hepatocytes) which contain the necessary enzymatic machinery.

Experimental Protocol: Liver Microsomal Stability Assay

-

Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a cofactor solution containing NADPH (Nicotinamide adenine dinucleotide phosphate), a critical cofactor for CYP450 enzymes.

-

Incubation: Pre-warm a solution of the test analog (typically 1 µM) in a phosphate buffer (pH 7.4) at 37°C.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed cofactor solution to the microsome-compound mixture.

-

Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) to quantify the remaining parent compound.

-

Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the intrinsic clearance (CLint) and in vitro half-life (t½).

Data Summary Table: Representative Metabolic Stability Data

| Compound ID | Moiety | In Vitro t½ (min, Human Microsomes) | Intrinsic Clearance (µL/min/mg) |

| Analog-01 | trans-3-F | > 60 | < 10 |

| Analog-02 | cis-3-F | 45 | 25.5 |

| Analog-03 | Non-fluorinated | 12 | 96.2 |

This is example data for illustrative purposes.

Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug is available to interact with its target and to be metabolized or excreted. High plasma protein binding can limit efficacy and reduce clearance. The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique to determine the unbound fraction (%fu).

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

-

Device Preparation: A RED device consists of two chambers separated by a semi-permeable membrane with an 8 kDa molecular weight cutoff, which retains proteins but allows small molecules to pass through.

-

Dosing: Add plasma to one chamber and the test analog (spiked into plasma) to the other chamber. To avoid artifacts, it is often preferred to spike the compound directly into the plasma and add buffer to the other chamber.

-

Equilibration: The plate is sealed and incubated at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

-

Sampling: After incubation, equal aliquots are removed from the buffer chamber (representing the free concentration) and the plasma chamber (representing the total concentration).

-

Analysis: The samples are analyzed by LC-MS/MS. The unbound fraction is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Definitive In Vivo Pharmacokinetic Studies

After identifying candidates with favorable in vitro profiles (e.g., high metabolic stability, low-to-moderate PPB), the next critical step is to evaluate their behavior in a living organism. Rodent models (typically rats or mice) are standard for initial in vivo PK studies.

Study Design and Execution

Causality: This phase aims to determine key PK parameters such as clearance (CL), volume of distribution (Vd), terminal half-life (t½), and, crucially, oral bioavailability (F%). A crossover design is often used, where the same group of animals receives the drug via both intravenous (IV) and oral (PO) administration, with a washout period in between. The IV dose provides a baseline for 100% bioavailability.

Experimental Protocol: Rat PK Study (IV/PO Crossover)

-

Animal Acclimation: Male Sprague-Dawley rats are acclimated for at least 3 days with free access to food and water. They are often cannulated (e.g., in the jugular vein) to facilitate serial blood sampling.

-

Dosing:

-

IV Administration: The compound is formulated in a suitable vehicle (e.g., saline with a co-solvent) and administered as a bolus dose (e.g., 1 mg/kg) via the tail vein.

-

PO Administration: The compound is formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose) and administered at a higher dose (e.g., 5 mg/kg).

-

-

Blood Sampling: Sparse blood samples (approx. 100 µL) are collected from the jugular vein cannula at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. The plasma is transferred to new tubes and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the analog are determined using a validated LC-MS/MS method.

Diagram: Bioanalytical Sample Processing Workflow

Caption: Standard workflow for plasma sample preparation via protein precipitation.

Data Analysis and Parameter Calculation

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

Data Summary Table: Key Pharmacokinetic Parameters

| Parameter | IV Dose (1 mg/kg) | PO Dose (5 mg/kg) | Definition |

| Cmax (ng/mL) | 450 | 820 | Maximum observed plasma concentration |

| Tmax (h) | 0.08 | 1.0 | Time to reach Cmax |

| AUC(0-inf) (ng*h/mL) | 980 | 2450 | Area under the concentration-time curve |

| t½ (h) | 4.5 | 4.7 | Terminal elimination half-life |

| CL (mL/min/kg) | 17.0 | - | Clearance |

| Vd (L/kg) | 6.2 | - | Volume of distribution |

| F (%) | - | 50 | Oral Bioavailability |

This is example data for a lead candidate.

The oral bioavailability (F%) is a critical parameter calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

An F% of 50% indicates that half of the orally administered dose reached the systemic circulation, which could be a very promising result for a lead compound.

Conclusion and Future Directions

The pharmacokinetic profiling workflow described provides a robust system for evaluating trans-(3-fluorocyclopentyl)methanamine analogs. By starting with high-throughput in vitro assays, researchers can efficiently triage compounds, saving time and resources. The data from these initial screens justify the progression to more resource-intensive in vivo studies. A compound exhibiting high metabolic stability, moderate protein binding, and good oral bioavailability (e.g., >40%) would be considered a strong candidate for further preclinical development, including metabolite identification studies and evaluation in disease models. This structured, data-driven approach is essential for successfully advancing new chemical entities from discovery to clinical evaluation.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports. [Link]

-

U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. FDA. [Link]

-

Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences. [Link]

Application Note: Strategies and Protocols for Amide Coupling with trans-(3-Fluorocyclopentyl)methanamine Hydrochloride

Introduction: The Ubiquity and Challenges of Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and finding its way into a vast array of pharmaceuticals.[1][2] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the field.[1][2][3] While conceptually straightforward, the practical execution of amide coupling can be fraught with challenges, including racemization of chiral centers, low yields with sterically hindered or electronically deactivated substrates, and the occurrence of side reactions.[1][4] This application note provides a detailed guide for the successful amide coupling of a specialty amine, trans-(3-fluorocyclopentyl)methanamine hydrochloride, a building block of interest due to the unique conformational and electronic properties imparted by the fluorinated cyclopentyl scaffold.

The use of the amine as a hydrochloride salt introduces a critical experimental parameter that must be carefully managed: the in-situ liberation of the free amine. This guide will delve into the mechanistic considerations and provide robust, step-by-step protocols for two of the most reliable and widely used coupling methods: a carbodiimide-based approach (EDC/HOBt) and a uronium-based approach (HATU).

Core Principles and Mechanistic Insights

The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction that does not proceed spontaneously under standard conditions. The carboxylic acid must first be "activated" to a more electrophilic species that can be readily attacked by the amine nucleophile.[1]

The Critical Role of the Amine Hydrochloride Salt

trans-(3-fluorocyclopentyl)methanamine is provided as a hydrochloride salt to improve its stability and handling. However, in this form, the amine is protonated and non-nucleophilic. To participate in the coupling reaction, it must be deprotonated to the free amine. This is achieved by the addition of a non-nucleophilic organic base, most commonly N,N-diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (TEA).[5][6]

Stoichiometry of the Base: The amount of base added is crucial. At least one equivalent of the base is required to neutralize the hydrochloride salt. Additional base is often necessary depending on the coupling reagent and whether the carboxylic acid is deprotonated during the activation step.[1] For uronium salt-based couplings like HATU, typically 2-3 equivalents of base are used.

Mechanism of Common Coupling Reagents

1. EDC/HOBt Pathway: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct, consuming the activated acid.[4][8] To mitigate these side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization.[7][9] The amine then attacks this activated ester to form the desired amide.[7][10]

Caption: EDC/HOBt mediated amide coupling workflow.

2. HATU Pathway: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium/aminium salt-based coupling reagent known for its high efficiency and low racemization rates, especially for challenging couplings.[7] In the presence of a base, the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester.[7] This active ester is then readily attacked by the amine to yield the final amide product.[7]

Caption: HATU mediated amide coupling workflow.

Experimental Protocols

Safety Precautions: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[11] Coupling reagents can be sensitizers or irritants.[11]

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method for standard amide couplings.

Materials:

| Reagent | M.W. | Equivalents |

|---|---|---|

| Carboxylic Acid | Varies | 1.0 |

| trans-(3-fluorocyclopentyl)methanamine HCl | 153.64 | 1.1 |

| EDC·HCl | 191.70 | 1.2 |

| HOBt | 135.12 | 1.2 |

| DIPEA | 129.24 | 2.5 - 3.0 |

| Anhydrous Solvent (DMF or DCM) | - | - |

Step-by-Step Procedure:

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and trans-(3-fluorocyclopentyl)methanamine hydrochloride (1.1 equiv.).

-

Dissolution: Add anhydrous solvent (DMF or DCM, to make a ~0.1 M solution based on the carboxylic acid). Stir the mixture to dissolve the solids. Some components may not fully dissolve until the base is added.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to minimize potential side reactions and racemization.[8]

-

Base Addition: Add DIPEA (2.5-3.0 equiv.) dropwise to the stirred solution. Ensure the mixture becomes a homogeneous solution. The first equivalent neutralizes the amine hydrochloride, and the remainder acts as a base for the coupling reaction.

-

Activation: Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture. Adding it in portions helps to control any potential exotherm.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (typically the carboxylic acid) is consumed.

-

Workup:

-

Dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic phase sequentially with 1N HCl (to remove excess base and EDC byproducts), saturated aqueous NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and finally with brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[7]

Protocol 2: HATU Mediated Coupling

This protocol is highly recommended for more challenging substrates, including sterically hindered acids or amines, or when there is a high risk of racemization.[7]

Materials:

| Reagent | M.W. | Equivalents |

|---|---|---|

| Carboxylic Acid | Varies | 1.0 |

| trans-(3-fluorocyclopentyl)methanamine HCl | 153.64 | 1.1 |

| HATU | 380.23 | 1.1 |

| DIPEA | 129.24 | 3.0 |

| Anhydrous Solvent (DMF) | - | - |

Step-by-Step Procedure:

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv.) and dissolve it in anhydrous DMF (~0.1 M).

-

Reagent Addition: Add HATU (1.1 equiv.) and trans-(3-fluorocyclopentyl)methanamine hydrochloride (1.1 equiv.) to the solution.

-

Cooling: Cool the mixture to 0 °C in an ice-water bath.

-

Base Addition: Add DIPEA (3.0 equiv.) dropwise to the stirred mixture. A color change (often to yellow) may be observed.

-

Reaction: Stir the reaction at 0 °C for 15-30 minutes, then allow it to warm to room temperature. Continue stirring for 1-4 hours. HATU couplings are typically much faster than EDC/HOBt reactions.[7]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Quench the reaction by adding water.

-

Extract the aqueous mixture multiple times with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and wash sequentially with 10% aqueous LiCl (to help remove DMF), 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

| Issue | Potential Cause | Recommended Solution |

| Low or No Yield | Insufficient base to liberate the free amine. | Ensure at least one equivalent of base is used for the HCl salt, plus the amount required for the coupling itself. A slight excess (e.g., 2.5-3.0 eq total) is often beneficial. |

| Inadequate activation of the carboxylic acid. | For sterically hindered or electron-deficient acids, switch from EDC/HOBt to a more potent coupling agent like HATU or consider converting the acid to an acid chloride.[4][12] | |

| Poor nucleophilicity of the amine. | The fluorinated amine is slightly deactivated. Using HATU or increasing the reaction temperature may be necessary. For very difficult cases, specialized protocols may be required.[12] | |

| Side Product Formation | N-acylurea formation (with EDC). | Ensure HOBt is used. Check the quality of the EDC, as it can hydrolyze over time.[4][8] |

| Racemization of chiral carboxylic acids. | Perform the reaction at 0°C. Use HATU instead of EDC, as it is known to suppress racemization more effectively.[7] | |

| Poor Solubility | Starting materials not fully dissolved. | Switch to a more polar aprotic solvent like DMF or NMP. Ensure sufficient solvent is used to maintain a reasonable concentration (0.05-0.2 M).[4] |

Conclusion

The successful synthesis of amides using trans-(3-fluorocyclopentyl)methanamine hydrochloride is readily achievable with careful attention to reaction setup, particularly the stoichiometry of the base. Both EDC/HOBt and HATU represent reliable methods for this transformation. For routine couplings, the EDC/HOBt protocol is often sufficient and more economical. However, for rapid and high-efficiency coupling, especially when dealing with precious or sterically demanding substrates, the HATU protocol is the preferred choice. As with any reaction, empirical optimization of solvent, temperature, and reaction time may be necessary to achieve the best possible outcome for a specific substrate combination.

References

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

-

Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Journal of Organic Chemistry, 79(3), 943-954. Retrieved from [Link]

-

Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Peptides. Retrieved from [Link]

-

Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... (n.d.). ResearchGate. Retrieved from [Link]

-

Amine to Amide (via Acid Chloride). (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

-

Chemistry of Amides. (2022, September 24). LibreTexts Chemistry. Retrieved from [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Singh, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Retrieved from [Link]

-

The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. (n.d.). ResearchGate. Retrieved from [Link]

-

Yoo, W.-J., & Li, C.-J. (2006). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Journal of the American Chemical Society, 128(41), 13064–13065. Retrieved from [Link]

-

Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Golisade, A., et al. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12, 6479-6482. Retrieved from [Link]

-

How to Analyze Amide Coupling Reactions — Safety Protocols. (2026, February 28). Patsnap Eureka. Retrieved from [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. growingscience.com [growingscience.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Knowledge Center Archive - Bachem [bachem.com]

- 9. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. How to Analyze Amide Coupling Reactions — Safety Protocols [eureka.patsnap.com]

- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: trans-(3-Fluorocyclopentyl)methanamine Hydrochloride as a Premier Building Block in Medicinal Chemistry

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of trans-(3-fluorocyclopentyl)methanamine hydrochloride. This document provides in-depth protocols and scientific rationale for the incorporation of this valuable building block into drug discovery pipelines, leveraging its unique stereoelectronic properties to enhance the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.

Introduction: The Strategic Advantage of Fluorinated Scaffolds

The incorporation of fluorine into molecular scaffolds is a well-established and powerful strategy in modern drug design.[1][2][3] Fluorine's high electronegativity, combined with its relatively small van der Waals radius, allows for subtle yet profound modulations of a molecule's physicochemical properties. The strategic placement of a fluorine atom, as seen in trans-(3-fluorocyclopentyl)methanamine, can significantly influence lipophilicity, metabolic stability, membrane permeability, and binding affinity.[1][4] Specifically, the alicyclic framework of the cyclopentylamine provides a three-dimensional vector for exiting a binding pocket, while the fluorine atom can block sites of metabolic oxidation and engage in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with protein targets.[5]

The trans stereochemistry of the fluorine atom relative to the aminomethyl group offers a defined conformational rigidity. This pre-organized conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. The hydrochloride salt form ensures good aqueous solubility and stability, making it a convenient starting material for a variety of synthetic transformations.

Physicochemical Properties and Handling

A summary of the key physicochemical properties for trans-(3-fluorocyclopentyl)methanamine hydrochloride and related analogs is presented in the table below. These properties are crucial for designing synthetic routes and understanding the potential impact of this building block on a lead molecule's drug-like properties.

| Property | Value (for related analogs) | Significance in Drug Discovery |

| Molecular Formula | C6H13ClFN | Provides the elemental composition for mass spectrometry analysis. |

| Molecular Weight | ~153.63 g/mol | Important for reaction stoichiometry and characterization. |

| pKa | ~9-10 (estimated for the amine) | The basicity of the primary amine is critical for its reactivity in nucleophilic substitution and coupling reactions. The fluorine atom is expected to slightly decrease the pKa compared to the non-fluorinated analog. |

| logP | Varies with pH; fluorine increases lipophilicity | The lipophilicity of the building block will influence the overall logP of the final compound, affecting its solubility, permeability, and potential for off-target effects. |

| Appearance | White to off-white solid | Physical state at room temperature. |

| Storage | 2-8°C, under inert atmosphere | Recommended storage conditions to ensure long-term stability. |

Handling Precautions: trans-(3-Fluorocyclopentyl)methanamine hydrochloride should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Core Synthetic Applications and Protocols

trans-(3-fluorocyclopentyl)methanamine hydrochloride is a versatile primary amine that can be readily incorporated into target molecules via two principal reaction pathways: amide bond formation and reductive amination.

Amide Bond Formation: A Robust Strategy for Library Synthesis

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry.[6] The primary amine of trans-(3-fluorocyclopentyl)methanamine serves as an excellent nucleophile for coupling with a wide array of carboxylic acids, including complex heterocyclic and aromatic systems.

Caption: Workflow for amide bond formation.

This protocol describes a general procedure for the coupling of trans-(3-fluorocyclopentyl)methanamine hydrochloride with a generic carboxylic acid using HATU as the coupling agent.

Materials:

-

trans-(3-fluorocyclopentyl)methanamine hydrochloride (1.0 eq)

-

Carboxylic acid of interest (1.05 eq)

-

HATU (1,1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.05 eq).

-

Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M).

-

Add trans-(3-fluorocyclopentyl)methanamine hydrochloride (1.0 eq) to the solution.

-